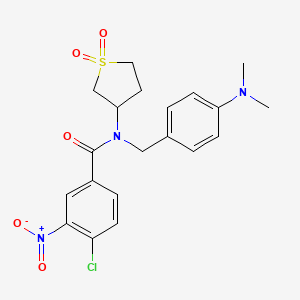

![molecular formula C21H15Cl3N2O2 B2517375 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 329235-03-2](/img/structure/B2517375.png)

6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a structural isoster of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for their various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Molecular Structure Analysis

The benzimidazole nucleus is a part of many bioactive heterocyclic compounds. It is a structural isoster of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been directed towards synthesizing benzimidazole derivatives, including those related to the specified chemical structure, to explore their potential biological activities. For example, the synthesis of benzimidazole-1,2,3-triazole hybrids has demonstrated effective inhibitory activity against mushroom tyrosinase, indicating potential applications in cosmetics, medicine, or the food industry due to their mixed-type inhibitory activity towards tyrosinase, which suggests that these compounds can bind to free enzymes as well as enzyme-substrate complexes (Mahdavi et al., 2018). Such studies highlight the chemical's relevance in designing compounds with specific biological targets.

Antimicrobial and Antifungal Applications

Benzimidazole derivatives have been extensively studied for their antimicrobial and antifungal properties. The synthesis of substituted pyrido[1,2‐a]benzimidazoles and their evaluation against various microbial strains show that certain compounds within this chemical framework exhibit potent antimicrobial activity (Rida et al., 1988). This underscores the potential of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole derivatives in developing new antimicrobial agents.

Antihypertensive Activity

The structural modification of benzimidazole derivatives to include specific functional groups has been explored for their potential antihypertensive activity. Benzimidazole derivatives incorporating a biphenyl tetrazole ring have shown significant antihypertensive effects, suggesting the value of structural diversity in enhancing biological activity (Sharma et al., 2010). This research direction indicates the compound's utility in cardiovascular drug development.

Fluorescent Properties and Material Science

The study of benzimidazole derivatives extends beyond biological activity to their physical properties, such as fluorescence. The synthesis and structural characterization of benzimidazole derivatives have facilitated a better understanding of their fluorescent properties, which can be applied in developing fluorescent markers or materials for scientific and industrial applications (Rangnekar & Rajadhyaksha, 1986).

Antifungal Activity

The development of novel benzimidazole oxime-ethers, including those with chloro-substituted derivatives, for their fungicidal activities against various strains, highlights the potential of such compounds in agricultural applications. Some derivatives have shown higher activity than established fungicides like carbendazim, indicating their promise in addressing crop diseases (Jiang et al., 2011).

properties

IUPAC Name |

6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl3N2O2/c1-27-17-7-3-13(4-8-17)21-25-19-9-6-16(23)11-20(19)26(21)28-12-14-2-5-15(22)10-18(14)24/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWJJWLQAVBDNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2517309.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)